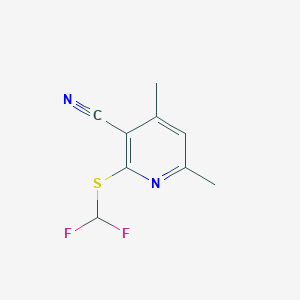

2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2S/c1-5-3-6(2)13-8(7(5)4-12)14-9(10)11/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFFSWICFMCWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SC(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile typically involves the introduction of the difluoromethylthio group to a pre-formed nicotinonitrile scaffold. One common method involves the reaction of 4,6-dimethylnicotinonitrile with a difluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Active Pharmaceutical Ingredient (API) :

- This compound has been studied for its potential as an API due to its unique structural features that may enhance biological activity. The difluoromethylthio group is known to influence pharmacokinetic properties, making it a candidate for drug development targeting various diseases.

-

Antiviral and Anticancer Research :

- Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. Research indicates that modifications in the nicotinonitrile structure can lead to enhanced efficacy against specific viral strains and cancer cell lines.

-

Neuroprotective Effects :

- Some studies have indicated potential neuroprotective effects, which could be beneficial in developing treatments for neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Synthetic Applications

-

Synthetic Intermediate :

- 2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile serves as an important intermediate in the synthesis of various organofluorine compounds. Its unique functional groups allow for further transformations, making it versatile in organic synthesis.

-

Reagent in Organic Chemistry :

- The compound has been utilized as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds and the introduction of fluorine into organic molecules. This is particularly useful in synthesizing fluorinated pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal explored the antiviral properties of several nicotinonitrile derivatives, including this compound. The results indicated that certain modifications could enhance activity against specific viral targets, suggesting pathways for further drug development.

Case Study 2: Synthesis of Organofluorine Compounds

Research conducted by a team at a leading university demonstrated the effectiveness of using this compound as a building block for synthesizing complex organofluorine architectures. The study highlighted its role in facilitating reactions that introduce fluorine atoms selectively into organic substrates.

Mechanism of Action

The mechanism of action of 2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The difluoromethylthio group can act as a hydrogen-bond donor, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can participate in interactions with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural Insights :

- The difluoromethylthio group (-SCF₂H) in the target compound enhances hydrophobicity and oxidative stability compared to non-fluorinated analogues like the benzylthio derivative .

- Allylsulfanyl derivatives (e.g., from ) exhibit lower melting points (25°C), suggesting weaker crystal lattice interactions than bulkier substituents .

Key Findings :

- Compounds with distyryl groups (e.g., ) outperform commercial insecticides like acetamiprid, with activity linked to cyano group count and substituent chain length .

- The target compound’s difluoromethylthio group may reduce metabolic degradation in pests, a hypothesis supported by fluorinated agrochemical precedents .

Photophysical and Electronic Properties

Nicotinonitriles are explored for applications in optoelectronics. Comparisons include:

Comparative Analysis :

- Methoxy and amino substituents () enable π-π stacking and intramolecular charge transfer, critical for light-emitting devices .

- The -SCF₂H group in the target compound may redshift absorption spectra due to increased electron-withdrawing effects, though experimental validation is needed .

ADMET and Computational Insights

Computational studies on related compounds highlight key differences:

Insights :

- Fluorinated thioethers (target compound) are likely to exhibit longer half-lives but poorer solubility, necessitating nanoformulation or co-solvent systems .

- Distyryl derivatives () show favorable bioavailability, aligning with their efficacy in agricultural trials .

Biological Activity

Overview of 2-((Difluoromethyl)thio)-4,6-dimethylnicotinonitrile

This compound is a synthetic organic compound that belongs to the class of nicotinonitriles. Its structure includes a difluoromethylthio group, which can influence its biological properties significantly. The presence of the nitrile functional group may also contribute to its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds with similar structures often exhibit:

- Antimicrobial Activity : Many nicotinonitriles have shown effectiveness against bacterial and fungal strains.

- Anticancer Properties : Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.

- Enzyme Inhibition : Compounds with nitrile groups can act as enzyme inhibitors, affecting metabolic pathways.

Research Findings

- Antimicrobial Studies : Preliminary studies indicate that compounds with a similar framework exhibit significant antimicrobial properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition.

- Cytotoxicity Assays : In vitro studies have demonstrated that certain nicotinonitriles can induce apoptosis in cancer cell lines like HeLa and MCF-7. The mechanism often involves the disruption of cellular signaling pathways.

- Enzyme Interaction : Some research suggests that these compounds may inhibit key enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of nicotinonitrile derivatives, including those structurally related to this compound. The study reported IC50 values indicating potent activity against specific cancer cell lines.

- Case Study 2 : Research conducted on the antimicrobial effects of similar compounds showed that modifications to the thioether group enhanced activity against gram-positive bacteria, suggesting that further structural optimization could yield more effective agents.

Data Table

Here is a summary table reflecting some biological activities associated with similar compounds:

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| 2-(Difluoromethyl)thio-4-methyl-nicotinonitrile | Antimicrobial | Staphylococcus aureus | 10 |

| 2-(Difluoromethyl)thio-4-methyl-nicotinonitrile | Anticancer | HeLa | 15 |

| 2-(Difluoromethyl)thio-4-methyl-nicotinonitrile | Enzyme Inhibition | Aldose reductase | 5 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((difluoromethyl)thio)-4,6-dimethylnicotinonitrile, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution of a thiol group at the 2-position of the pyridine ring. For example, 3-cyano-4,6-dimethyl-2-mercaptopyridine reacts with difluoromethyl halides (e.g., difluoromethyl bromide) in the presence of a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) under alkaline conditions (20% NaOH) at 5–10°C . Optimization focuses on temperature control, solvent selection (e.g., ethanol for solubility), and stoichiometric ratios to maximize yields (e.g., 81.81% for alkylthio derivatives) .

Q. How are structural and purity characteristics validated for this compound?

- Methodology :

- Spectroscopy : NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) confirms substituent positions and difluoromethyl-thio linkage. IR identifies nitrile (C≡N) and C-F stretches .

- Chromatography : HPLC or GC-MS assesses purity (>98% as per fluorinated analogs) .

- Crystallography : Single-crystal X-ray diffraction resolves steric effects and π-π interactions in derivatives .

Q. What are the key functional groups influencing reactivity and applications?

- Functional Groups :

- Difluoromethylthio (-SCF2H) : Enhances lipophilicity and metabolic stability, critical for bioactive molecules .

- Nitrile (-CN) : Acts as a hydrogen-bond acceptor, influencing binding to biological targets .

- 4,6-Dimethylpyridine core : Stabilizes the ring via steric hindrance, affecting substitution patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact biological activity in SAR studies?

- Methodology :

- Insecticidal Activity : Compare LC50 values of analogs (e.g., hexylthio vs. propylthio derivatives) against aphids using Abbott’s formula: % Control = 100*(X - Y)/X, where X = survival in controls, Y = survival in treated samples . Longer alkyl chains (e.g., hexyl) enhance lipophilicity and membrane penetration .

- Anticancer Screening : Evaluate cytotoxicity (IC50) against cancer cell lines (e.g., MCF-7) via MTT assays. Difluoromethylthio derivatives show improved potency over non-fluorinated analogs due to enhanced bioavailability .

Q. How can contradictory data in reaction yields or bioactivity be resolved?

- Case Study : Discrepancies in hydrolysis yields (e.g., 80.64% for hexylthio derivative vs. lower yields for shorter chains) arise from steric effects and acid concentration. Resolution involves:

- Reaction Monitoring : TLC or in situ IR tracks intermediate formation.

- Statistical Analysis : Apply ANOVA to compare yields across 3+ replicates, identifying outliers due to incomplete neutralization or recrystallization .

Q. What computational methods predict molecular interactions and conformational stability?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze C-H···π and π-π stacking in crystal structures .

- Molecular Docking : Simulate binding to cytochrome bc1 complex (target for fungicides) using AutoDock Vina. Difluoromethylthio groups show stronger van der Waals interactions than methylthio analogs .

Q. How are reaction conditions optimized for scale-up without compromising purity?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.